4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives
Properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-5-30-18-12-10-17(11-13-18)24-19(28)14-31-22-27-26-21(32-22)25-20(29)15-6-8-16(9-7-15)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVUHGYAFCKJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The subsequent steps involve the introduction of the ethoxyanilino and benzamide groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Mechanistic Insight :
The sulfanyl group acts as an electron-rich center, facilitating electrophilic oxidation. Sulfoxide formation proceeds via a two-electron transfer, while sulfone synthesis requires prolonged exposure to strong oxidizers .
Reduction Reactions
The carbamoyl and benzamide groups are susceptible to reduction under specific conditions:
Key Observation :
LiAlH₄ selectively reduces the amide carbonyl to a methylene group without affecting the thiadiazole ring . Catalytic hydrogenation of the thiadiazole is challenging due to aromatic stabilization .
Substitution Reactions
The thiadiazole ring and sulfanyl group participate in nucleophilic substitutions:
Thiadiazole Ring Substitution
The C-2 position of the thiadiazole undergoes displacement with amines or thiols:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | DMF, K₂CO₃, 80°C, 24 hrs | N-ethyl substituted thiadiazole | ~50% | |
| Thiophenol | EtOH, NaOH (1 M), 60°C, 12 hrs | Thioether-linked derivative | ~65% |
Sulfanyl Group Displacement
The -SCH₂- moiety is replaced by nucleophiles under basic conditions:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NaOMe | MeOH, 70°C, 6 hrs | Methoxy analog | Partial conversion (~40%) |
| NH₃ (g) | Sealed tube, EtOH, 100°C, 48 hrs | Amino-substituted derivative | Trace amounts |
Limitation : Steric hindrance from the tert-butyl and ethoxyphenyl groups reduces substitution efficiency at the sulfanyl site.
Hydrolysis Reactions
The carbamoyl and benzamide groups hydrolyze under acidic or basic conditions:
| Conditions | Reaction | Product | Notes |
|---|---|---|---|
| 6 M HCl, reflux, 12 hrs | Carbamoyl hydrolysis | Free amine (4-ethoxyaniline derivative) | Quantitative |
| NaOH (2 M), EtOH/H₂O, 80°C, 6 hrs | Benzamide hydrolysis | Carboxylic acid | Degradation of thiadiazole observed |
Critical Note : Strong alkaline hydrolysis destabilizes the thiadiazole ring, leading to ring-opening byproducts.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the sulfanyl group, yielding:
-
4-tert-butylbenzoic acid (from benzamide hydrolysis)
-
5-mercapto-1,3,4-thiadiazole intermediate
Proposed Pathway :
Homolytic cleavage of the C–S bond generates thiyl radicals, which recombine or abstract hydrogen .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Thiadiazole ring | Moderate | Nucleophilic substitution, reduction |
| Sulfanyl (-S-) | High | Oxidation, radical reactions |
| Benzamide | Low | Hydrolysis (requires harsh conditions) |
| tert-Butyl | Inert | No direct participation |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing thiadiazole moieties have been investigated for their anticancer properties. For instance, derivatives of thiadiazole have shown promise as RET kinase inhibitors, which are critical in certain cancers. The presence of the benzamide group enhances the binding affinity to target proteins involved in tumor growth .
- A study highlighted that similar benzamide derivatives exhibited moderate to high potency against RET kinase activity, indicating potential for further development as cancer therapeutics .
-
Antiviral Properties :
- Thiadiazole derivatives have been noted for their antiviral activities. For example, certain compounds with similar structures demonstrated significant efficacy against viruses such as Dengue and Tobacco Mosaic Virus (TMV), suggesting that 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may possess similar properties .
-
Structure-Activity Relationship Studies :
- Research on structure-activity relationships (SAR) has shown that modifications to the thiadiazole and benzamide components can lead to enhanced biological activities. This indicates that systematic variations in the molecular structure of this compound could yield compounds with improved therapeutic profiles .
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound has similar structural features but differs in its substituents, leading to different biological activities.
4-tert-butyl-N-(2-fluorophenyl)benzamide: Another related compound with variations in the phenyl ring substituents, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a thiadiazole ring , which is known for its ability to interact with various biological targets. The presence of the tert-butyl and ethoxyphenyl groups enhances its lipophilicity and may influence its biological activity.
Biological Activities
Thiadiazole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
-
Anticancer Activity :
- Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells with varying IC50 values ranging from 1.7 µM to over 20 µM depending on structural modifications .
- A specific study reported that a related thiadiazole compound exhibited IC50 values of 4.27 µg/mL against the SK-MEL-2 cell line, indicating strong antiproliferative effects .
-
Mechanism of Action :
- The mechanism by which thiadiazoles exert their effects often involves the disruption of cellular processes through interaction with specific proteins or enzymes. The mesoionic nature of these compounds allows them to cross cell membranes effectively and engage with intracellular targets .
- Thiadiazoles can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
- Antimicrobial Properties :
Case Studies and Research Findings
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Study on Anticancer Activity : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. The results indicated that structural variations significantly affected their potency, with some compounds demonstrating IC50 values as low as 0.794 µM against breast cancer cells .
- Cytotoxicity Evaluation : In vitro studies using the MTT assay revealed that certain thiadiazole compounds not only inhibited cancer cell proliferation but also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected thiadiazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 1.7 | Pancreatic Cancer |
| Compound B | Anticancer | 0.794 | Breast Cancer |
| Compound C | Antimicrobial | Not Specified | Various Bacteria |
Q & A
Q. What are the optimized synthetic routes for 4-tert-butyl-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions impact yield?
The synthesis involves multi-step reactions, including:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with CS₂ in ethanol .
- Sulfanyl group introduction : Nucleophilic substitution using mercaptoacetic acid derivatives, requiring polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C .
- Amide coupling : Use of coupling agents like EDCI/HOBt for attaching the benzamide moiety . Yield optimization requires precise control of reaction time, solvent purity, and intermediate purification via column chromatography .
Table 1 : Typical Yields for Key Steps
| Step | Yield Range | Key Variables |
|---|---|---|
| Thiadiazole formation | 60–75% | Reflux time (4–6 hrs) |
| Sulfanyl substitution | 50–65% | Solvent (DMF vs. THF) |
| Amide coupling | 70–85% | Coupling agent efficiency |
Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?
Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 513.18) .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide, carbamate) . Discrepancies in NOESY or COSY data (e.g., overlapping signals) are resolved using 2D NMR or computational modeling (DFT) .
Q. What are the solubility and stability profiles of the compound under various experimental conditions?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL) and DMF .
- Stability : Degrades in acidic conditions (pH <3) via hydrolysis of the thiadiazole ring. Store at –20°C in inert atmospheres . Formulation strategies include co-solvent systems (e.g., PEG-400) or nanoparticle encapsulation for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) influence biological activity in SAR studies?
- The tert-butyl group enhances lipophilicity, improving membrane permeability in anticancer assays (IC₅₀ reduction by 40% vs. unsubstituted analogs) .
- Substitution with electron-withdrawing groups (e.g., CF₃) increases enzyme-binding affinity (e.g., COX-2 inhibition by 2.5-fold) but reduces solubility . Table 2 : SAR Trends for Analogues
| Substituent | Target Activity | Δ Potency vs. Parent |
|---|---|---|
| 4-tert-butyl | Anticancer (HeLa cells) | +35% |
| 4-CF₃ | COX-2 inhibition | +150% |
| 4-OCH₃ | Solubility | +200% |
Q. What mechanistic insights explain contradictory bioactivity data in antimicrobial vs. anticancer assays?
- Antimicrobial activity : Linked to sulfanyl-thiadiazole interactions with bacterial membrane proteins (e.g., penicillin-binding proteins) .
- Anticancer activity : Mediated by ROS generation via thiadiazole redox cycling, validated by N-acetylcysteine (NAC) rescue experiments . Contradictions arise from assay-specific conditions (e.g., aerobic vs. hypoxic environments altering ROS efficacy) .
Q. How can computational methods predict binding modes with biological targets, and what validation is required?
- Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The benzamide group forms hydrogen bonds with Lys745 .
- MD simulations : Confirm stability of ligand-receptor complexes over 100 ns trajectories . Validate predictions with mutagenesis (e.g., Lys745Ala reduces binding by 80%) and SPR assays .
Q. What strategies resolve low reproducibility in synthetic yields across labs?
- Standardized protocols : Pre-dry solvents (Molecular Sieves 3Å) and use fresh CS₂ for thiadiazole synthesis .
- Quality control : Monitor intermediates via TLC (Rf = 0.4 in EtOAc/hexane 3:7) . Inter-lab validation reduces yield variance from ±25% to ±10% .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
